molecular formula C9H12O2S B2469094 5-(2-Methylpropyl)thiophene-2-carboxylic acid CAS No. 5681-91-4

5-(2-Methylpropyl)thiophene-2-carboxylic acid

Cat. No.: B2469094
CAS No.: 5681-91-4
M. Wt: 184.25
InChI Key: QKSXJQJLJNLEPE-UHFFFAOYSA-N
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Description

5-(2-Methylpropyl)thiophene-2-carboxylic acid: is an organic compound with the molecular formula C₉H₁₂O₂S and a molecular weight of 184.26 g/mol . This compound features a thiophene ring substituted with a 2-methylpropyl group and a carboxylic acid group at the 2-position. It is used in various fields, including medical, environmental, and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production of 5-(2-Methylpropyl)thiophene-2-carboxylic acid often involves large-scale Suzuki–Miyaura coupling reactions due to their efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst to reduce the carboxylic acid group to an alcohol.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation, using appropriate reagents and conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, hydrogen gas with a catalyst.

    Substitution: Halogens (chlorine, bromine), nitric acid, sulfuric acid.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Halogenated, nitrated, or sulfonated thiophene derivatives.

Mechanism of Action

The mechanism of action of 5-(2-Methylpropyl)thiophene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, in pharmacological applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Properties

IUPAC Name

5-(2-methylpropyl)thiophene-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O2S/c1-6(2)5-7-3-4-8(12-7)9(10)11/h3-4,6H,5H2,1-2H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKSXJQJLJNLEPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CC=C(S1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5681-91-4
Record name 5-(2-methylpropyl)thiophene-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of 2-thiophene-carboxylic acid (4.16 g, 32.1 mmol) in THF (200 mL) tert. butyllithium (49 mL, 1.7 M solution in pentane, 83.6 mmol) is slowly added at −78° C. The mixture is stirred at −78° C. for 30 min before isobutylbromide (22.7 g, 160.7 mmol) is carefully added. The mixture is stirred at −78° C. for 5 h, then at rt for 16 h. The reaction is quenched by the addition of water (400 mL). The mixture is acidified and extracted with EA. The org. extract is dried over MgSO4, filtered and evaporated. The crude product is purified by MPLC on reverse phase silica gel to give the title compound (1.67 g) as a brownish oil; LC-MS: tR=0.91 min, 1H NMR (CDCl3): δ 0.96 (d, J=6.7 Hz, 6H), 1.94 (hept, J=6.7 Hz, 1H), 2.72 (d, J=7.0 Hz, 2H), 6.80 (d, J=3.8 Hz, 1H), 7.73 (d, J=3.8 Hz, 1H).
Quantity
4.16 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
22.7 g
Type
reactant
Reaction Step Two

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